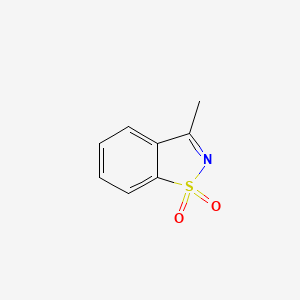

3-Methyl-1,2-benzothiazole-1,1-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-6-7-4-2-3-5-8(7)12(10,11)9-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNUKJSZKJGXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450407 | |

| Record name | 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34989-82-7 | |

| Record name | 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34989-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazole, 3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-benzothiazole 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 1,2 Benzothiazole 1,1 Dione and Its Analogs

Established Synthetic Routes to the 1,2-Benzothiazole-1,1-dione Scaffold

The foundational 1,2-benzothiazole-1,1-dione structure can be assembled through several reliable synthetic pathways. These methods primarily involve the formation of the core bicyclic system through cyclization reactions, followed by modifications to introduce the desired substituents.

Cyclocondensation Approaches from Substituted Benzenethiols

A prevalent method for constructing the benzothiazole (B30560) ring system involves the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. For the synthesis of derivatives that can be precursors to the target compound, 2-aminothiophenol can be reacted with carboxylic acids or their derivatives. For instance, the condensation of 2-aminothiophenol with acetic acid or acetic anhydride (B1165640) would yield 2-methylbenzothiazole. Subsequent oxidation would then be required to form the 1,1-dione. The reaction conditions for these condensations can vary, with catalysts such as polyphosphoric acid (PPA) or methanesulfonic acid often employed to facilitate the cyclization. nih.gov Green chemistry approaches have also been developed, utilizing microwave irradiation or eco-friendly catalysts to improve efficiency and reduce environmental impact. mdpi.com

Oxidation-Based Preparations of the Sulfone Moiety

The conversion of the sulfur atom in the thiazole (B1198619) ring to a sulfone (1,1-dioxide) is a critical step in the synthesis of the target compound. This transformation is typically achieved through oxidation. Starting from a precursor such as 2-methylbenzothiazole, various oxidizing agents can be employed. Common reagents for this purpose include hydrogen peroxide, often in the presence of an acid catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of 2-mercaptobenzothiazole (B37678) (MBT) has also been studied, which can be transformed into its disulfide, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS), using oxidants like hypochlorous acid, iodine, or hydrogen peroxide. nih.govcdc.gov While this does not directly yield the 1,1-dione, it highlights the reactivity of the sulfur atom in the benzothiazole system towards oxidation.

Strategies for N-Methylation and Regioselective Functionalization

Once the 1,2-benzothiazole-1,1-dione scaffold is in hand, the introduction of the methyl group at the 3-position is a key functionalization step.

Methyl Group Introduction via Alkylation or Directed Hydroarylation

A direct and effective method for the synthesis of 3-alkyl-1,2-benzisothiazole 1,1-dioxides involves the reaction of saccharin (B28170) (1,2-benzisothiazolin-3-one 1,1-dioxide) with organolithium reagents. Specifically, the treatment of saccharin with methyllithium (B1224462) would be expected to introduce a methyl group at the 3-position, leading to the formation of 3-Methyl-1,2-benzothiazole-1,1-dione. This approach offers a straightforward route to the target compound from a readily available starting material.

While less direct, N-alkylation of the parent 1,2-benzisothiazole-1,1-dione can also be considered. However, this typically leads to substitution on the nitrogen atom (N-2 position) rather than the C-3 position. Regioselective C-alkylation at the 3-position would require more specialized methods, potentially involving directed metalation followed by quenching with an electrophilic methyl source. The regioselectivity of N-alkylation has been studied in related heterocyclic systems like indazoles, where factors such as the choice of base and solvent can significantly influence the position of alkylation. beilstein-journals.org

| Starting Material | Reagent | Product | Reference |

| Saccharin | Organolithium compounds (e.g., Methyllithium) | 3-Alkyl-1,2-benzisothiazole 1,1-dioxides |

Optimization of Reaction Conditions for Purity and Yield

The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions. For the synthesis involving the reaction of saccharin with methyllithium, key parameters to optimize include the stoichiometry of the reagents, reaction temperature, and solvent. The use of an appropriate solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Temperature control is also vital, as organolithium reactions are often conducted at low temperatures to minimize side reactions. The work-up procedure is another important aspect to consider for isolating the product in high purity.

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its analogs, often leading to improved yields, shorter reaction times, and more environmentally friendly processes.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique has been successfully applied to the synthesis of various benzothiazole derivatives, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. ias.ac.innih.govbau.edu.tr The application of microwave irradiation to the cyclocondensation or functionalization steps in the synthesis of this compound could offer a more efficient route to the target compound.

Flow chemistry is another advanced technique that is gaining prominence in organic synthesis. By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to improved product consistency and safety, especially for highly exothermic or hazardous reactions. The multistep continuous-flow synthesis of condensed benzothiazoles has been reported, demonstrating the potential of this technology for the efficient production of complex heterocyclic systems. researchgate.net

Catalytic Methods in Benzothiazole Synthesis

Catalytic methods are fundamental to the synthesis of benzothiazoles, offering efficient and selective pathways for C-S and C-N bond formation. Transition metal catalysis, in particular, has been extensively explored for the intramolecular cyclization of various precursors.

Several approaches utilize transition metals like palladium (Pd), copper (Cu), ruthenium (Ru), and nickel (Ni) to catalyze the synthesis of benzothiazole derivatives. nih.gov For instance, the intramolecular oxidative coupling of N-arylthioureas can be catalyzed by RuCl₃ to yield 2-aminobenzothiazoles. nih.gov Similarly, Pd(OAc)₂ and Ni(II) salts have proven effective for the oxidative cyclization of N-aryl-N',N'-dialkylthioureas, providing 2-(dialkylamino)benzothiazoles under mild conditions. nih.gov Copper catalysts, such as CuBr, are noted for their effectiveness and lower cost in synthesizing derivatives of 2-mercaptobenzothiazole in water, highlighting a move towards more sustainable processes. nih.gov A catalytic system combining palladium and copper has been developed for the cyclization of N-arylcyanothioformamides, leading to the formation of 2-cyanobenzothiazoles through C-H functionalization and intramolecular C-S bond formation. dntb.gov.ua

For the direct synthesis of the 1,2-benzisothiazole-1,1-dioxide core, a key structure for analogs of this compound, methods involving condensation-cyclization reactions have been developed. One such method involves the reaction of dilithiated β-ketoesters with methyl 2-(aminosulfonyl)benzoate. researchgate.net This process leads to intermediates that cyclize to form 3-substituted 1,2-benzisothiazole-1,1-dioxides. researchgate.net Another strategy involves the DBU-promoted cyclization of 2-[(alkylamino)sulfonyl]-N-methylbenzothioamides to afford 2-alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides. clockss.org

| Catalyst | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| RuCl₃ | N-arylthioureas | 2-Aminobenzothiazoles | Intramolecular oxidative coupling. | nih.gov |

| Pd(OAc)₂ / Ni(II) salts | N-aryl-N',N'-dialkylthioureas | 2-(Dialkylamino)benzothiazoles | Ni(II) offers a cheaper, less toxic alternative with high yields. | nih.gov |

| CuBr | Aryl ring with F, Cl, Br substituents | 2-Mercaptobenzothiazole derivatives | Inexpensive catalyst, uses water as a solvent. | nih.gov |

| Pd/Cu System | N-Arylcyanothioformamides | 2-Cyanobenzothiazoles | Achieved via C-H functionalization/intramolecular C-S bond formation. | dntb.gov.ua |

| Lithium diisopropylamide (LDA) | β-ketoesters and methyl 2-(aminosulfonyl)benzoate | 3-Substituted 1,2-benzisothiazole-1,1-dioxides | Condensation-cyclization of dilithiated intermediates. | researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-[(Alkylamino)sulfonyl]-N-methylbenzothioamides | 2-Alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides | DBU-promoted ring closure. | clockss.org |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of structurally elaborate benzothiazole analogs. nih.govmdpi.com

Several MCRs have been developed for the synthesis of fused benzothiazole systems. For example, a three-component reaction (3CR) catalyzed by Hafnium(IV) triflate (Hf(OTf)₄) provides access to a library of pyrimido[2,1-b] mdpi.comnih.govbenzothiazole derivatives, which exhibit aggregation-induced emission (AIE) properties. rsc.org Another environmentally friendly MCR involves the reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles using P₂O₅ on SiO₂ as an acidic catalyst to form 3-aminoimidazo2,1-bbenzothiazoles. nih.gov

The Biginelli reaction, a classic MCR, has been adapted for the synthesis of benzothiazolyl-pyrimidine-5-carboxamides. nih.gov This one-pot reaction involves a benzothiazolyloxobutanamide, a substituted aromatic benzaldehyde, and thiourea. nih.gov Furthermore, a one-pot, three-component reaction of thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI) facilitates the simultaneous formation of C-N and C-S bonds to produce benzothiazoles in good yields. mdpi.com These examples underscore the versatility of MCRs in constructing complex heterocyclic scaffolds from simple, readily available precursors.

| Reaction Type | Components | Catalyst/Conditions | Product Core Structure | Reference |

|---|---|---|---|---|

| Three-Component Reaction (3CR) | - | Hf(OTf)₄ | Pyrimido[2,1-b] mdpi.comnih.govbenzothiazole | rsc.org |

| Three-Component Reaction (3CR) | 2-Aminobenzothiazole, Indole-3-carbaldehyde, Arylisonitriles | P₂O₅/SiO₂ | 3-Aminoimidazo2,1-bbenzothiazole | nih.gov |

| Biginelli Reaction | Benzothiazolyloxobutanamide, Aromatic benzaldehydes, Thiourea | One-pot classical reaction | Benzothiazolyl-pyrimidine-5-carboxamides | nih.gov |

| Three-Component Reaction (3CR) | Thiols, Oxalyl chloride, 2-Aminothiophenol | n-Tetrabutylammonium iodide (TBAI) | Benzothiazoles | mdpi.com |

| Three-Component Reaction (3CR) | o-Iodoanilines, K₂S, DMSO | DMSO as C1 source, solvent, and oxidant | 2-Unsubstituted benzothiazoles | organic-chemistry.org |

Photocatalytic and Biocatalytic Pathways in Benzothiazole Synthesis

In line with the principles of green chemistry, photocatalytic and biocatalytic methods offer sustainable alternatives for the synthesis of benzothiazoles. nih.gov These approaches often operate under mild conditions, utilize environmentally benign catalysts, and can provide high efficiency and selectivity. nih.gov

Visible-light photocatalysis has become a powerful tool for constructing N-heterocyclic frameworks. nih.gov The synthesis of 2-substituted benzothiazoles can be achieved through the radical cyclization of thioanilides, driven by visible light and a photoredox catalyst. nih.gov Various photocatalysts, including metal complexes like [Ru(bpy)₃Cl₂] and inexpensive, metal-free options such as graphitic carbon nitride (g-C₃N₄), have been employed. organic-chemistry.orgchemrxiv.orgelsevierpure.com For example, g-C₃N₄ has been shown to be a highly effective and recyclable photocatalyst for the synthesis of benzothiazoles from thiobenzanilides under ambient air and blue LED irradiation, eliminating the need for strong bases or chemical oxidants. organic-chemistry.orgchemrxiv.org Organic dyes, such as riboflavin (B1680620) (a vitamin B2 derivative), can also act as photosensitizers for the cyclization of thiobenzanilides, offering an inexpensive and natural alternative to transition-metal catalysts. nih.gov

Biocatalysis represents another green avenue for benzothiazole synthesis. The use of enzymes or whole natural materials can promote reactions with high specificity under mild, aqueous conditions. For instance, the condensation of 2-aminothiophenol with aryl aldehydes to form 2-arylbenzothiazoles can be catalyzed by commercial laccases at room temperature. nih.govmdpi.com In another approach, Acacia concinna, a natural biocatalyst, has been used to facilitate the synthesis of 2-aryl-benzothiazoles under microwave irradiation in a solvent-free procedure. mdpi.compharmacyjournal.in These biocatalytic methods are notable for their eco-friendliness, often leading to high yields and shorter reaction times compared to conventional methods. mdpi.compharmacyjournal.in

| Methodology | Catalyst/Sensitizer | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Photocatalysis | Graphitic carbon nitride (g-C₃N₄) | Intramolecular C-H functionalization/C-S bond formation of thiobenzanilides | Metal-free, reusable catalyst, operates in air at room temperature. | organic-chemistry.orgchemrxiv.org |

| Photocatalysis | Riboflavin | Cyclization of thiobenzanilides | Inexpensive, natural, metal-free photosensitizer. | nih.gov |

| Photocatalysis | [Ru(bpy)₃Cl₂] | Oxidative quenching cycle with 2-aminothiophenol and aldehydes | Efficient process with low catalyst loading (0.1 mol%). | elsevierpure.com |

| Biocatalysis | Commercial Laccases | Condensation of 2-aminothiophenol with aryl-aldehydes | Inexpensive enzyme, operates at room temperature. | nih.govmdpi.com |

| Biocatalysis | Acacia concinna | Condensation of 2-aminothiophenol with aryl aldehydes | Solvent-free, microwave-assisted, eco-friendly. | mdpi.compharmacyjournal.in |

Chemical Reactivity and Transformation Studies of 3 Methyl 1,2 Benzothiazole 1,1 Dione

Fundamental Reaction Mechanisms

The unique structural features of 3-Methyl-1,2-benzothiazole-1,1-dione, namely the fully oxidized sulfur atom and the C=N double bond within the heterocyclic ring, dictate its behavior in fundamental chemical reactions.

Oxidation Reactions and Associated Reagents

The sulfur atom in this compound is already in its highest oxidation state (+6), making it inert to further oxidation. However, other sites within the molecule, such as the methyl group and the aromatic ring, can undergo oxidation.

Oxidation of the C3-methyl group can lead to the corresponding carboxylic acid or alcohol, typically employing strong oxidizing agents. For instance, α-C(sp³)–H bond functionalization of methyl groups on related heterocyclic systems has been achieved, suggesting a similar pathway for this compound. mdpi.com

The aromatic ring can be oxidized under harsh conditions, though this is less common and can lead to ring cleavage. More controlled oxidation of the sulfur in related benzo[d]isothiazol-3(2H)-ones to form the corresponding 1-oxides has been achieved using reagents like Selectfluor, demonstrating the tunability of the sulfur's oxidation state in the parent ring system before it is fully oxidized. nih.gov

Table 1: Oxidation Reactions and Reagents

| Reaction Type | Reagent Example(s) | Product Type |

|---|---|---|

| Methyl Group Oxidation | Potassium Permanganate (KMnO₄), Chromic Acid | 1,2-Benzothiazole-3-carboxylic acid-1,1-dioxide |

Reduction Reactions and Associated Reagents

Reduction reactions primarily target the C=N double bond of the thiazole (B1198619) ring. This transformation is analogous to the reduction of related 1,2,3-benzothiadiazine 1,1-dioxides, which can be hydrogenated to their 3,4-dihydro derivatives. mdpi.com

Commonly used methods include catalytic hydrogenation and chemical reduction with complex metal hydrides. The choice of reagent can influence the selectivity and yield of the reaction.

Catalytic Hydrogenation : This method employs hydrogen gas in the presence of a metal catalyst. mdpi.com The reaction is typically carried out under pressure.

Chemical Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of an acid such as trifluoroacetic acid (TFA) can effectively reduce the imine bond. mdpi.com

Table 2: Reduction Reactions and Reagents

| Reagent(s) | Conditions | Product |

|---|---|---|

| H₂ / Platinum(IV) oxide (PtO₂) | Acetic acid, 10-15 bar | 3-Methyl-2,3-dihydro-1,2-benzothiazole-1,1-dioxide |

| H₂ / Palladium on carbon (Pd/C) | Acetic acid, 10-15 bar | 3-Methyl-2,3-dihydro-1,2-benzothiazole-1,1-dioxide |

Nucleophilic and Electrophilic Substitution Reactions on the Benzothiazole (B30560) Ring

The electronic nature of the 1,2-benzothiazole-1,1-dioxide ring system makes it susceptible to both nucleophilic and electrophilic attacks at different positions.

Nucleophilic Substitution: The C3 position can be a target for nucleophiles, especially if a leaving group is present. Studies on 3-chloro-1,2-benzisothiazole (B19369) have shown that while many nucleophiles induce ring fission, some, like sodium ethoxide, can lead to direct substitution at the C3 position. rsc.org However, nucleophilic attack on the sulfur atom of the sulfonyl group can also occur, often resulting in the opening of the heterocyclic ring. researchgate.netbeilstein-journals.org

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). libretexts.org The powerful electron-withdrawing effect of the fused sulfonyl-imine ring deactivates the aromatic ring towards electrophilic attack. Consequently, these reactions typically require harsh conditions. The substitution is directed primarily to the C5 and C7 positions, which are meta to the deactivating sulfonyl group at the ring junction.

Regioselectivity and Stereoselectivity in Derived Transformations

Many reactions involving derivatives of this compound exhibit high degrees of regioselectivity and stereoselectivity. For instance, in cycloaddition reactions involving related benzisothiazolone derivatives, steric effects have been shown to control the regioselectivity of the outcome. researchgate.net

In photochemical rearrangements, 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides can transform into 2,3-dihydro-2-hydroxy- dmaiti.comnih.govbenzisothiazole 1-oxides. When the C3 position is substituted with a methyl group, the photoisomer where the sulfoxide (B87167) oxygen atom is in an anti-orientation to the methyl group is preferentially formed, demonstrating stereoselectivity. researchgate.net

Dimerization Processes and Mechanistic Inquiry

Derivatives of benzisothiazol-3-one have been shown to undergo dimerization. For example, a HI-mediated ring-expansion and self-dimerization process can yield bis-2,3-dihydro-4H-benzo[e] mdpi.comdmaiti.comthiazin-4-ones. mdpi.com The proposed mechanism involves the generation of a reactive intermediate via ring-opening, which then reacts with another molecule of the starting material or itself to form the dimeric structure. mdpi.comnih.gov This type of reactivity suggests that under specific conditions, this compound could potentially form dimeric or oligomeric structures through ring-opening and subsequent intermolecular reactions.

Metal-Catalyzed C-H Functionalization Reactivity

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools for modifying the this compound scaffold. rsc.org This strategy allows for the direct formation of new C-C or C-heteroatom bonds on the aromatic ring, avoiding the need for pre-functionalized substrates. nih.gov

The regioselectivity of these reactions is typically controlled by a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond. dmaiti.com In the context of this compound, the sulfonyl group or the heterocyclic nitrogen could potentially serve as an endogenous directing group, guiding functionalization to the C7 position of the benzene ring. Rhodium(III) and Palladium(II) are common catalysts for such transformations. nih.govresearchgate.net

Table 3: Potential Metal-Catalyzed C-H Functionalization Reactions

| Catalyst | Coupling Partner | Functionalization Type | Expected Position |

|---|---|---|---|

| Rh(III) complexes | Alkenes, Alkynes | Olefination, Annulation | C7 |

| Pd(II) complexes | Aryl halides, Organometallic reagents | Arylation | C7 |

Derivatization and Structural Modification Strategies for 3 Methyl 1,2 Benzothiazole 1,1 Dione Analogs

Principles of Pharmacophoric Hybridization in Benzothiazole (B30560) Derivatives

Pharmacophoric hybridization has emerged as a compelling strategy in medicinal chemistry for the development of novel small molecules with enhanced efficacy, improved binding affinities, and better toxicity profiles. rsc.org This approach involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule that can interact with multiple biological targets or offer a synergistic effect at a single target. rsc.org

In the context of benzothiazole derivatives, hybridization with other heterocyclic systems, such as the 1,2,3-triazole nucleus, has been a subject of interest. rsc.orgrsc.org The rationale behind this strategy is to combine the established biological activities of both scaffolds to potentially overcome challenges like drug resistance. rsc.org The 1,2,3-triazole ring can act as a versatile linker and may also contribute to the binding of the hybrid molecule to its target. rsc.orgrsc.org For instance, the benzothiazole scaffold can act as a bioisostere for the purine (B94841) ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases, while the triazole moiety can form beneficial hydrogen bonds within the protein's selectivity pocket. rsc.org The strategic attachment of different pharmacophores to the 1,2,3-triazole backbone is a valuable approach for discovering novel drug candidates. rsc.org

The design of such hybrid molecules often considers the spatial arrangement of the pharmacophoric features to ensure optimal interaction with the biological target. rsc.org This can involve modulating the length and flexibility of the linker connecting the two pharmacophores. The ultimate goal of pharmacophoric hybridization is to generate innovative chemical entities with superior properties compared to the individual parent molecules. rsc.org

Synthesis of N-Substituted and Ring-Modified Benzothiazole Derivatives

The synthesis of N-substituted and ring-modified analogs of 3-methyl-1,2-benzothiazole-1,1-dione is crucial for exploring structure-activity relationships. A variety of synthetic methods have been developed to introduce diverse substituents at the nitrogen atom and to modify the benzothiazole ring system. researchgate.netnih.govgoogle.com

One common approach for the synthesis of N-substituted derivatives involves the alkylation of the parent benzisothiazole. For example, N-alkyl derivatives of 1,2-benzisothiazole-3-one 1,1-dioxide (saccharin) can be prepared through reaction with alkylating agents in the presence of a base. nih.govresearchgate.net A specific method for the synthesis of 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves dissolving saccharin (B28170) in a solution of sodium hydroxide, followed by the dropwise addition of dimethylsulfate in methanol. nih.gov

Another versatile method for creating N-substituted derivatives is the DBU-promoted cyclization of 2-(aminosulfonyl)-N-methylbenzothioamide derivatives. clockss.org This method allows for the preparation of 2-alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides. clockss.org The synthesis begins with the reaction of N-alkylbenzenesulfonamides with butyllithium (B86547) and methyl isothiocyanate to form 2-[(alkylamino)sulfonyl]-N-methylbenzothioamides. These intermediates are then treated with a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing toluene (B28343) to yield the desired N-substituted benzothiazole derivatives. clockss.org

Ring modification strategies often involve intramolecular bond formation to construct the benzisothiazole core. For instance, benzo[d]isothiazol-3(2H)-ones can be synthesized via the intramolecular N–S bond formation of 2-mercaptobenzamides. nih.gov Copper(I)-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere provides a route to various benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov Additionally, an electrochemical dehydrogenative cyclization protocol has been reported for the synthesis of these compounds from 2-mercaptobenzamides. nih.gov

The table below summarizes some synthetic routes for N-substituted and ring-modified benzothiazole derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| 1,2-benzisothiazole-3-one 1,1-dioxide (Saccharin) | 1. NaOH, H₂O2. Dimethylsulfate, Methanol | 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | nih.gov |

| N-alkylbenzenesulfonamides | 1. 2 eq. Butyllithium, THF2. Methyl isothiocyanate3. DBU, Toluene, reflux | 2-Alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides | clockss.org |

| 2-Mercaptobenzamides | Cu(I) catalyst, O₂ atmosphere | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| 2-Mercaptobenzamides | Constant-current electrolysis, (n-Bu)₄NBr | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| Dithiosalicylic acid derivatives, Sulfur | 1. Cl₂ or Br₂2. Primary amine, Tertiary amine | N-substituted Benzisothiazol-3-one derivatives | google.com |

Influence of Substituents on Chemical Reactivity and Stability

The introduction of different substituents onto the this compound framework can significantly influence its chemical reactivity and stability. nih.govntu.edu.sg These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and the position of the substituents on the benzothiazole ring system. nih.gov

Electron-donating groups (EDGs), such as methyl (-CH₃), and electron-withdrawing groups (EWGs), like nitro (-NO₂), can alter the electron density distribution within the molecule. nih.gov This, in turn, affects the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the energy gap (Egap) between them. nih.gov For instance, in a series of benzothiazole derivatives, the substitution of a nitro group was found to lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap. nih.gov A smaller energy gap can be advantageous for charge transport and can influence the optical properties of the compound. nih.gov

The stability of benzothiazole derivatives can also be affected by the nature of the substituents. Thermal stability is a crucial factor for materials used in electronic devices. In a study of naphthalenediimides modified with benzothiazole, good thermal stability was observed, which is a prerequisite for device fabrication and optimization. ntu.edu.sg

The chemical reactivity is also modulated by substituents. For example, the presence of certain functional groups can direct the course of a reaction. In divergent cyclization reactions involving benzo[c] clockss.orgresearchgate.netdithiol-3-ones and hexahydro-1,3,5-triazines, the N-substituent on the triazine was found to control whether a [4+4] or a [4+2] cycloaddition occurred, leading to the formation of different-sized heterocyclic rings. rsc.org This demonstrates that substituents can play a critical role in determining the reaction pathway and the final product.

The following table illustrates the effect of different substituents on the electronic properties of a series of benzothiazole-derived donor-acceptor compounds. nih.gov

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

| Comp1 | -CH₃ on thiophene | -5.59 | -1.95 | 3.64 |

| Comp2 | -CH₃ on thiophene | -5.58 | -1.88 | 3.70 |

| Comp3 | -NO₂ on furan | -6.18 | -3.35 | 2.83 |

| Comp4 | No substituent | -5.52 | -1.92 | 3.60 |

Molecular Mechanisms of Biological Activity of 3 Methyl 1,2 Benzothiazole 1,1 Dione and Its Derivatives

Interactions with Specific Molecular Targets

Benzothiazole (B30560) derivatives exert their biological effects by interacting with a variety of crucial biomolecules, including nucleic acids and enzymes, thereby disrupting essential cellular functions.

A significant mechanism of action for some benzothiazole derivatives is the inhibition of type II topoisomerases, enzymes vital for managing DNA topology during replication and transcription. Certain derivatives have been identified as potent human DNA topoisomerase IIα inhibitors. researchgate.net For instance, the derivative 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was found to be a particularly effective human topoisomerase IIα inhibitor, with a very low IC50 value of 39 nM. researchgate.net Mechanistic studies revealed that this compound acts as a DNA minor groove-binding agent rather than a DNA intercalator or a topoisomerase poison. researchgate.net The proposed mechanism involves an initial binding to the DNA topoisomerase IIα enzyme, followed by an interaction with DNA. researchgate.net

In the context of antimicrobial activity, benzothiazole scaffolds have been utilized to develop potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are bacterial type IIA topoisomerases. acs.orgnih.gov One frontrunner compound demonstrated potent inhibition of DNA supercoiling by E. coli, A. baumannii, and P. aeruginosa DNA gyrase (IC50 < 10 nM) and showed selectivity against the human topoisomerase IIα enzyme. acs.org A crystal structure confirmed that this inhibitor binds to the ATP-binding site of the GyrB subunit of DNA gyrase. acs.org Other studies have also confirmed this mode of action for different benzothiazole-type inhibitors. nih.gov Interestingly, some other thiazole (B1198619) derivatives have been shown to cause DNA fragmentation and single-strand breaks in leukemia cells without directly binding to or intercalating with DNA. ukrbiochemjournal.org

Table 1: Inhibitory Activity of Select Benzothiazole Derivatives against Topoisomerase IIα

| Compound | Target | IC50 Value | Source |

| BM3 | Human Topoisomerase IIα | 39 nM | researchgate.net |

| M9 | Human Topoisomerase IIα | 8.1 µM | researchgate.net |

| Etoposide (Standard) | Human Topoisomerase IIα | >100 µM | researchgate.net |

Beyond topoisomerases, benzothiazole derivatives modulate the activity of other key enzymes and transcription factors involved in disease progression.

A notable target is the Forkhead box M1 (FOXM1) transcription factor, a crucial regulator of cellular processes essential for cancer progression, such as cell proliferation and metastasis. nih.gov Certain novel benzothiazole-thiazolidine-2,4-dione hybrids have been shown to significantly inhibit FOXM1 in triple-negative breast cancer cells. nih.gov

In the realm of inflammatory diseases, derivatives of 1,2-benzisothiazol-3-one 1,1-dioxide have been developed as potent and selective inhibitors of human mast cell tryptase, a key enzyme in the inflammatory cascade. nih.gov One of the most potent inhibitors identified in this class, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate, exhibited an IC50 of 0.064 µM and showed high selectivity for tryptase over other proteases like thrombin and trypsin. nih.gov

Furthermore, specific benzothiazole derivatives have been found to target enzymes involved in metabolic disorders. For example, certain benzothiazole-linked hydroxypyrazolones have shown promising inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to diabetes management. nih.gov In cancer signaling, the derivative PB11 was observed to down-regulate PI3K and AKT, which are critical enzymes in a major cell survival pathway. nih.gov

Cellular Pathway Perturbations

By interacting with molecular targets, 3-Methyl-1,2-benzothiazole-1,1-dione and its derivatives can trigger significant disruptions in cellular pathways, leading to anticancer and antimicrobial outcomes.

A primary anticancer mechanism for many benzothiazole derivatives is the induction of apoptosis, or programmed cell death, in malignant cells. One novel benzothiazole derivative was shown to induce apoptosis in colorectal cancer cells by promoting the accumulation of reactive oxygen species (ROS). nih.gov This leads to the loss of mitochondrial transmembrane potential and the release of cytochrome C, ultimately activating the intrinsic mitochondrial apoptosis pathway. nih.gov

Another derivative, PB11, was found to induce apoptosis in human glioblastoma and cervix cancer cells, evidenced by DNA fragmentation and nuclear condensation. nih.gov This effect was linked to the suppression of the PI3K/AKT signaling pathway and an increase in the activity of caspase-3 and caspase-9. nih.gov The cytotoxicity of this compound was potent, with IC50 values below 50 nM for these cell lines. nih.gov Similarly, other thiazole derivatives have been shown to induce apoptosis in human leukemia cells by causing the cleavage of PARP1 and caspase-3, increasing levels of the pro-apoptotic protein Bim, and decreasing the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org

Consistent with their pro-apoptotic effects, benzothiazole derivatives also inhibit the proliferation of cancer cells. For example, a benzothiazole derivative was found to suppress the proliferation of colorectal cancer cells in a manner dependent on both time and concentration, with an IC50 value of approximately 7.5 μM after 48 hours of treatment. nih.gov The inhibition of the FOXM1 transcription factor by benzothiazole hybrids also contributes to their anti-proliferative and anti-metastatic potential. nih.gov The demonstrated cytotoxicity of various derivatives against cell lines for T-lymphoblastic leukaemia, colorectal cancer, glioblastoma, and cervical cancer further underscores their ability to halt cell proliferation. nih.govresearchgate.net Previous studies have also noted that the benzothiazole structure can suppress the migration and invasion of cancer cells. nih.gov

In microbial systems, a key aspect of the activity of benzothiazole derivatives is their ability to interfere with biofilm formation, a critical factor in bacterial pathogenicity and antibiotic resistance. researchgate.netresearchgate.net Certain 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole scaffold have demonstrated significant capabilities in preventing and eradicating bacterial biofilms. researchgate.netnih.gov

These compounds prevented biofilm formation by over 50% in several bacterial species. nih.gov For instance, compound 4a showed biofilm formation inhibition ranging from 52% to 86.5%. researchgate.netnih.gov The concentrations required to inhibit 50% of biofilm formation (MBIC50) were found to be in the range of 5.29 to 87.35 µg/mL for the most active compounds. nih.gov Similarly, 2-azido-6-nitro-benzothiazole was noted for its significant ability to inhibit biofilm formation in E. faecalis and S. aureus, suggesting it interferes with bacterial adhesion and colonization processes. nih.gov

Table 2: Anti-Biofilm Activity of Benzothiazole-Tetrazine Derivatives

| Compound | Activity | Concentration Range (µg/mL) | Source |

| 4a | MBIC₅₀ | 5.29 - 54.91 | nih.gov |

| 4b | MBIC₅₀ | 7.79 - 45.23 | nih.gov |

| 4c | MBIC₅₀ | 8.56 - 87.35 | nih.gov |

Modulation of Inflammatory Cytokine Expression (e.g., IL-6, TNF-α)

Derivatives of 1,2-benzothiazole-1,1-dione, the core structure of this compound, have demonstrated the ability to modulate the expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These cytokines are pivotal mediators in the inflammatory response. mdpi.com A series of N-substituted saccharin (B28170) derivatives, specifically esters and a nitrile compound, were evaluated for their anti-inflammatory effects. nih.gov The study revealed that these compounds exhibited a range from excellent to moderate anti-inflammatory activity by affecting the levels of both IL-6 and TNF-α. nih.gov

Notably, the research indicated that certain ester derivatives, such as those with the shortest alkyl chain (methyl) or longer chains (butyl and n-pentyl), displayed high anti-inflammatory activity. nih.gov This suggests that the length of the alkyl side chain in these particular derivatives does not significantly impact their anti-inflammatory efficacy. nih.gov Conversely, derivatives with branched alkyl side chains showed lower activity. nih.gov The mechanism of this modulation is linked to the inhibition of pathways that lead to the production of these inflammatory mediators. nih.govresearchgate.net For instance, some benzothiazole derivatives have been shown to suppress the NF-κB signaling pathway, a crucial regulator of cytokine gene expression. nih.govnih.gov By inhibiting this pathway, these compounds can effectively down-regulate the production of TNF-α and other inflammatory molecules. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Therapeutic Development

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of novel therapeutic agents. These studies investigate how the chemical structure of a compound influences its biological activity, providing a roadmap for designing more potent and selective drugs. researchgate.net For derivatives of this compound, SAR analyses have been instrumental in elucidating the structural requirements for their antimicrobial, anticancer, and anti-inflammatory properties. By systematically modifying the core benzothiazole scaffold and examining the resulting changes in biological efficacy, researchers can identify key pharmacophoric features and optimize lead compounds. nih.gov

SAR Analysis for Antimicrobial Efficacy

The antimicrobial potential of 1,2-benzothiazole-1,1-dione derivatives has been a subject of significant investigation. SAR studies have revealed that modifications at the N-position of the saccharin ring can lead to compounds with notable antimicrobial properties. researchgate.netresearchgate.net For example, the introduction of various heterocyclic rings, such as oxazole, thiazole, and imidazolidine, derived from N-substituted saccharin has been explored. researchgate.net

Studies on a library of 1,2-benzothiazine derivatives have shown that antimicrobial activity is highly dependent on the nature of the substituents. nih.gov It was observed that compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine (B8601807) ring demonstrated activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov Furthermore, the presence of a methyl group, or a chlorine or bromine atom in the para position of the benzoyl moiety's benzene (B151609) ring, was associated with higher antimicrobial activity. nih.gov A similar enhancement was noted with a bromine or chlorine atom in the meta position. nih.gov However, many of these derivatives showed no activity against Gram-negative bacteria. nih.gov In contrast, another study found that certain N-substituted saccharin derivatives did not exhibit any significant antifungal or antibacterial activity against the tested strains. nih.gov

| Compound Series | Structural Modification | Observed Antimicrobial Activity |

|---|---|---|

| 1,2-Benzothiazine Derivatives | Hydrogen or ethyl group on the thiazine nitrogen | Active against Gram-positive bacteria (B. subtilis, S. aureus). nih.gov |

| 1,2-Benzothiazine Derivatives | Methyl, chloro, or bromo group at the para position of the benzoyl moiety | Enhanced antimicrobial activity. nih.gov |

| 1,2-Benzothiazine Derivatives | Chloro or bromo group at the meta position of the benzoyl moiety | Enhanced antimicrobial activity. nih.gov |

| N-substituted Saccharins (esters and nitrile) | Various alkyl esters and a nitrile group at the N-position | No significant antifungal or antibacterial activity observed. nih.gov |

SAR Analysis for Anticancer Potential

The anticancer activity of 1,2-benzothiazole-1,1-dione derivatives is a promising area of research, with saccharin itself showing the ability to selectively inhibit carbonic anhydrase (CA) IX and XII, enzymes associated with tumor survival. researchgate.netsciencedaily.com SAR studies have focused on creating derivatives with improved potency and selectivity against these tumor-associated enzymes. sciencedaily.com

One study synthesized a series of N-substituted saccharins, including an acetonitrile (B52724) derivative and various alkyl acetates. nih.gov The cytotoxic activity of these compounds was evaluated against hepatic cancer cells. The results showed that the derivative with an isopropyl ester side chain exhibited the highest cytotoxic activity. nih.gov The acetonitrile derivative also showed significant cytotoxicity. nih.gov Conversely, derivatives with ethyl, n-butyl, and methyl ester side chains displayed the lowest cytotoxic activity. nih.gov This suggests that the nature of the N-substituent plays a critical role in the anticancer potential of these compounds. Other research has focused on creating hybrids of saccharin with other scaffolds, such as 1,2,3-triazole and 1,2,4-oxadiazole, to enhance their antiproliferative effects. researchgate.net

| Compound Series | Structural Modification | Observed Anticancer Activity |

|---|---|---|

| N-substituted Saccharin Esters | Isopropyl ester side chain at the N-position | Highest cytotoxic activity against hepatic cancer cells. nih.gov |

| N-substituted Saccharin Nitrile | Acetonitrile group at the N-position | High cytotoxic activity against hepatic cancer cells. nih.gov |

| N-substituted Saccharin Esters | Ethyl, n-butyl, and methyl ester side chains at the N-position | Lowest cytotoxic activity against hepatic cancer cells. nih.gov |

| Saccharin-1,2,3-triazole Hybrids | Hybridization with 1,2,3-triazole | Some compounds showed potent antiproliferative activity. researchgate.net |

SAR Analysis for Anti-inflammatory Properties

SAR studies for the anti-inflammatory properties of 1,2-benzothiazole-1,1-dione derivatives have provided valuable insights into the structural features necessary for activity. The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and modulate inflammatory pathways. nih.govmdpi.comnih.gov

In a study of N-substituted saccharin derivatives, it was found that esters with either the shortest alkyl chain (methyl) or longer straight chains (butyl and n-pentyl) exhibited excellent anti-inflammatory activities, as measured by their effect on IL-6 and TNF-α. nih.gov This indicates that for this series, the length of the unbranched alkyl chain does not significantly alter the anti-inflammatory effect. nih.gov However, the introduction of branched alkyl side chains in the ester group led to a decrease in anti-inflammatory activity. nih.gov These findings highlight the importance of the steric and electronic properties of the substituent at the N-position for effective anti-inflammatory action. Further research into derivatives of the broader 1,2-benzothiazine class has also aimed to develop new compounds with improved anti-inflammatory and antioxidant properties. nih.govnih.govmdpi.com

| Compound Series | Structural Modification | Observed Anti-inflammatory Activity |

|---|---|---|

| N-substituted Saccharin Esters | Short (methyl) or long (n-butyl, n-pentyl) straight-chain alkyl esters | Excellent anti-inflammatory activity. nih.gov |

| N-substituted Saccharin Esters | Branched alkyl side chains (e.g., isopropyl) | Lowest anti-inflammatory activity. nih.gov |

| N-substituted Saccharin Nitrile | Acetonitrile group at the N-position | Moderate anti-inflammatory activity. nih.gov |

Computational and Theoretical Investigations of 3 Methyl 1,2 Benzothiazole 1,1 Dione

Quantum Chemical Calculations of Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic nature of molecules. nbu.edu.sa For benzothiazole (B30560) derivatives, methods like DFT with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nbu.edu.sa These calculations yield the most stable energetic conformation of the molecule.

The electronic properties are also elucidated through these calculations. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nbu.edu.sa A smaller gap generally suggests higher reactivity. nbu.edu.sa Theoretical studies on related benzothiazole compounds show that the HOMO is often located on the benzothiazole moiety, while the LUMO may be situated on other parts of the molecule, facilitating intramolecular charge transfer. ukm.mynih.gov

Table 1: Illustrative Geometrical and Electronic Parameters from DFT Calculations This table presents the types of data typically obtained from DFT calculations for compounds like 3-Methyl-1,2-benzothiazole-1,1-dione. Specific values for this compound require a dedicated computational study.

| Parameter | Description | Typical Value Range for Benzothiazoles |

|---|---|---|

| S-C Bond Length | The distance between the sulfur and adjacent carbon atoms in the thiazole (B1198619) ring. | 1.75 - 1.79 Å |

| N=C Bond Length | The distance of the imine bond within the thiazole ring. | ~1.29 Å |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 3.95 - 4.70 eV |

Topological Analysis of Electron Density and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. orientjchem.org This method identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting nuclei. The properties at these BCPs reveal the nature of the chemical bonds. orientjchem.org

Key descriptors at a BCP include the value of the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)). A high value of ρ(r) indicates a strong bond. The sign of the Laplacian distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions, ∇²ρ(r) > 0). This analysis allows for a detailed quantitative description of all interatomic interactions within the this compound molecule, including the covalent bonds of the fused ring system and weaker intramolecular contacts.

Solvation Effects and Conformational Analysis

The behavior of a molecule can change significantly in the presence of a solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to study these solvation effects by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.net Such studies can predict how the molecular geometry, electronic properties, and stability of this compound are influenced by different environments, from nonpolar to polar protic or aprotic solvents.

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For benzothiazole derivatives with flexible substituents, multiple stable conformers may exist. nbu.edu.sa Theoretical calculations can map the potential energy surface to find the most stable conformers and determine the energy barriers for rotation around single bonds, providing insight into the molecule's flexibility. nbu.edu.sa

In Silico Predictions of Biological Activity and Drug-Likeness

Computational methods are extensively used in drug discovery to predict the biological potential of new molecules. These in silico techniques provide a rapid and cost-effective way to screen compounds for potential therapeutic activity and assess their viability as drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. biointerfaceresearch.comnih.gov The method involves placing the ligand into the binding site of a macromolecule and calculating a docking score, which estimates the binding affinity. researchgate.net

For benzothiazole derivatives, docking studies have been performed against various targets, including enzymes and receptors implicated in cancer, microbial infections, and inflammation. biointerfaceresearch.commdpi.comresearchgate.net The results of these simulations reveal crucial information about the binding mode, including key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the active site. This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.net

Table 2: Representative Data from Molecular Docking Studies This table illustrates the typical output from a molecular docking simulation. The target and values are hypothetical for this compound.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | Lys72, Leu130 | Hydrogen Bond, Hydrophobic |

| Hypothetical Protease B | -7.9 | Asp25, Gly27 | Hydrogen Bond |

| Hypothetical Receptor C | -9.1 | Phe257, Trp301 | Pi-Stacking |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule based on the properties of its HOMO and LUMO. nih.govresearchgate.net The HOMO acts as an electron donor, so it is susceptible to attack by electrophiles, while the LUMO acts as an electron acceptor, making it reactive towards nucleophiles. The distribution and energy of these orbitals determine the molecule's reactivity profile. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These indices quantify different aspects of a molecule's reactivity. For instance, chemical hardness (η) measures the resistance to change in electron distribution, while electronegativity (χ) describes the ability to attract electrons. nbu.edu.sa These parameters are used to compare the reactivity of different molecules and to understand their chemical behavior in various reactions. researchgate.net Additionally, properties relevant to drug-likeness, such as adherence to Lipinski's Rule of Five, can be computationally predicted to assess the molecule's potential as an orally active drug. researchgate.netrsc.orgresearchgate.netnih.govorientjchem.org

Analytical Methodologies for Research on 3 Methyl 1,2 Benzothiazole 1,1 Dione

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule.

For 3-Methyl-1,2-benzothiazole-1,1-dione, one would expect to see signals corresponding to the methyl group protons and the four distinct aromatic protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to the methyl carbon and the seven carbons of the benzisothiazole ring system.

Despite the theoretical utility of this technique, a search of scientific literature did not yield specific, published ¹H or ¹³C NMR spectral data, such as chemical shifts (δ) and coupling constants (J), for this compound. Therefore, a data table of experimental NMR findings cannot be provided.

Infrared (IR) SpectroscopyInfrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the sulfone group (S(=O)₂), the carbon-nitrogen double bond (C=N) of the isothiazole (B42339) ring, and the aromatic carbon-carbon and carbon-hydrogen bonds of the benzene (B151609) ring. The sulfone group typically exhibits strong, characteristic stretching vibrations.

However, a thorough literature search did not uncover any published experimental IR spectra or a corresponding list of characteristic absorption frequencies (cm⁻¹) specifically for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. The computed exact mass for C₈H₇NO₂S is 181.01975 Da.

While the theoretical mass is known, specific experimental mass spectra, including fragmentation patterns from techniques like Electron Ionization (EI-MS), are not available in the reviewed scientific literature for this compound.

Ultraviolet-Visible (UV-Vis) SpectroscopyUltraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugated systems. The benzothiazole (B30560) ring system is a chromophore that is expected to absorb in the UV region. The resulting spectrum, showing wavelengths of maximum absorbance (λmax), is characteristic of the compound's electronic structure.

No specific experimental UV-Vis absorption spectra or λmax values for this compound have been reported in the accessible scientific literature.

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for separating compounds from mixtures, assessing purity, and isolating products of a chemical reaction. Techniques such as Thin-Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC) are standard methods used for the purification and analysis of organic compounds. For a compound like this compound, reverse-phase HPLC would be a suitable method for assessing its purity.

However, specific protocols, such as detailed HPLC methods (including column type, mobile phase composition, and retention time) or column chromatography conditions (e.g., stationary and mobile phases) for the isolation and purification of this compound, are not described in the researched literature.

Advanced Techniques for Solid-State and Surface Characterization

For a comprehensive understanding of a compound, especially in its solid state, advanced characterization techniques are employed. X-ray crystallography, for instance, can determine the precise three-dimensional arrangement of atoms in a crystal, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

A search for solid-state structural information revealed no published single-crystal X-ray diffraction data or crystallographic information files (CIFs) for this compound.

Applications of 3 Methyl 1,2 Benzothiazole 1,1 Dione in Advanced Chemical Research

Utility as a Synthon in Organic Synthesis

The 1,2-benzisothiazole (B1215175) 1,1-dioxide framework is a valuable starting point for the synthesis of more complex heterocyclic systems. While direct synthetic applications using 3-Methyl-1,2-benzothiazole-1,1-dione as the starting material are not extensively documented, the general reactivity of this class of compounds indicates its potential. The synthesis of various 3-substituted 1,2-benzisothiazole 1,1-dioxides is often achieved through the cyclization of intermediates or by derivatizing closely related compounds like saccharin (B28170). researchgate.netrsc.org

For instance, 3-substituted derivatives can be prepared from saccharin and organolithium compounds, or through the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate. researchgate.netrsc.org This highlights the chemical accessibility of the 3-position for substitution. Once formed, the 3-methyl derivative can theoretically undergo various transformations. The methyl group could potentially be functionalized, or the heterocyclic ring could be modified. For example, related benzothiadiazine dioxides have been shown to undergo ring contraction to form 1,2-benzisothiazole derivatives, suggesting the stability and accessibility of this scaffold. mdpi.com

The core structure's utility is also seen in its role as a precursor. For example, saccharin derivatives are used to prepare chiral auxiliaries like benzosultams, which are valuable in asymmetric synthesis. researchgate.net This demonstrates the potential of the 1,2-benzisothiazole 1,1-dioxide skeleton, including the 3-methyl variant, to serve as a foundational synthon for constructing stereochemically complex molecules.

Table 1: Synthetic Pathways to 3-Substituted 1,2-Benzisothiazole 1,1-Dioxides

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Saccharin | Organolithium Compounds | 3-Alkyl/Aryl-1,2-benzisothiazole 1,1-dioxides | rsc.org |

| Saccharin | Grignard Reagents | 3-Substituted 1,2-benzisothiazole 1,1-dioxides | rsc.org |

| Dilithiated β-ketoesters | Methyl 2-(aminosulfonyl)benzoate | 3-Substituted 1,2-benzisothiazole 1,1-dioxides | researchgate.net |

| N-Alkylbenzenesulfonamides | Methyl isothiocyanate, DBU | 2-Alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides | clockss.org |

Potential in Agrochemical and Materials Science Innovations

The versatility of the 1,2-benzisothiazole 1,1-dioxide structure extends into agrochemical and materials science applications. The scaffold is found in fungicides and has potential for use in other areas of crop protection. nih.govmdpi.com

In agrochemicals, the most prominent example is Probenazole, which is 3-allyloxy-1,2-benzisothiazole 1,1-dioxide. nih.govbcpcpesticidecompendium.org Probenazole is a systemic fungicide widely used to protect rice plants against the devastating rice blast fungus, Magnaporthe grisea. nih.govnih.gov It functions as a "plant activator," meaning it induces the plant's own defense mechanisms rather than acting directly on the pathogen. nih.govnih.gov Upon application, it metabolizes into compounds like 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), which stimulate the salicylic (B10762653) acid (SA) signaling pathway in the plant, leading to systemic acquired resistance. nih.govresearchgate.net The broader class of benzisothiazolinones has also been developed for the control of various bacterial and fungal diseases in crops like cucumbers and citrus. sinoagrochem.com.cngoogle.com

While specific applications of this compound in materials science are not well-defined, the general class of benzothiadiazoles (a related isomer) is well-known for its exceptional fluorescent properties and use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. This suggests that the benzisothiazole dioxide core could also possess interesting photophysical properties worthy of investigation for materials science innovations.

Table 3: Agrochemical Applications of 1,2-Benzisothiazole Derivatives

| Compound Name | Derivative Type | Application | Mechanism of Action | Reference |

|---|---|---|---|---|

| Probenazole | 3-Allyloxy-1,2-benzisothiazole 1,1-dioxide | Fungicide (Rice Blast) | Plant defense activator (induces systemic acquired resistance) | nih.govnih.govchemarc.com |

| Benzisothiazolinone | 1,2-Benzisothiazol-3(2H)-one | Broad-spectrum bactericide and fungicide | Destroys bacterial nuclear structure and interferes with metabolism | sinoagrochem.com.cn |

Current Research Gaps and Future Perspectives on 3 Methyl 1,2 Benzothiazole 1,1 Dione

Unexplored Aspects of Reactivity and Dimerization Kinetics

The reactivity profile of 3-Methyl-1,2-benzothiazole-1,1-dione is largely uncharted territory. While studies on related benzothiazine structures have noted their capacity for doubly dehydrogenative dimerization under strongly acidic conditions in the presence of oxygen, similar investigations into this compound are absent. nih.gov The kinetics and mechanisms of such potential dimerization or other self-condensation reactions are unknown. Understanding these aspects is crucial for predicting its stability, and for designing synthetic routes that avoid unwanted side products. Future research should systematically investigate its reactivity under various conditions (pH, temperature, catalysts) to map out its chemical behavior.

Key unanswered questions regarding its reactivity include:

Its susceptibility to nucleophilic and electrophilic attack.

The potential for ring-opening reactions.

Its behavior under photolytic or electrolytic conditions.

The kinetics and thermodynamics of any potential dimerization processes.

Need for Comprehensive Biological Activity Data

The existing body of research provides a wealth of information on the biological activities of various benzothiazole (B30560) derivatives, which have shown antimicrobial, antitumor, antiviral, and anti-inflammatory properties. nih.govresearchgate.net However, a comprehensive screening of this compound for a wide range of biological activities is yet to be undertaken. The limited available information necessitates a systematic evaluation of its pharmacological profile to identify any potential therapeutic applications.

A thorough investigation should include in vitro and in vivo studies to assess its:

Antimicrobial activity: Testing against a broad panel of pathogenic bacteria and fungi.

Anticancer activity: Screening against various human cancer cell lines to determine its cytotoxic and antiproliferative effects. nih.gov

Enzyme inhibition: Investigating its potential as an inhibitor for clinically relevant enzymes.

Antioxidant properties: Evaluating its capacity to scavenge free radicals.

The following table summarizes the known biological activities of related benzothiazole compounds, highlighting the absence of data for this compound.

| Biological Activity | General Benzothiazole Derivatives | This compound |

| Antibacterial | Documented researchgate.net | Not Reported |

| Antifungal | Documented researchgate.net | Not Reported |

| Antitumor | Documented nih.gov | Not Reported |

| Anti-inflammatory | Documented nih.gov | Not Reported |

| Antiviral | Documented nih.gov | Not Reported |

Directions for Novel Derivatization and Scaffold Hybridization

The functionalization of the benzothiazole core is a well-established strategy for modulating its physicochemical and biological properties. acs.org For this compound, the methyl group at the 3-position and the aromatic ring offer sites for derivatization. Future synthetic efforts could focus on creating libraries of novel compounds through reactions such as:

Functionalization of the methyl group: Halogenation followed by nucleophilic substitution to introduce various functional groups.

Substitution on the benzene (B151609) ring: Electrophilic aromatic substitution to introduce substituents that can modulate electronic properties and biological activity.

Furthermore, the concept of scaffold hybridization , which involves combining the this compound motif with other known pharmacophores, presents a promising avenue for the development of new chemical entities with enhanced or novel biological activities. rsc.orgresearchgate.net For instance, incorporating fragments known for their interaction with specific biological targets could lead to the creation of potent and selective therapeutic agents. The hybridization with moieties like 1,2,3-triazoles, which are known for their diverse biological activities, could be a fruitful direction. nih.govresearchgate.net

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental studies has become a powerful tool in chemical research. mdpi.comresearchgate.net For this compound, this integrated approach can provide deep insights into its properties and guide the design of new derivatives.

Computational studies , such as those employing Density Functional Theory (DFT), can be used to:

Predict its geometric and electronic structure. mdpi.com

Elucidate its reactivity and reaction mechanisms.

Simulate its interaction with biological targets through molecular docking studies. researchgate.net

Predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potential drug candidates. nih.gov

Experimental approaches would then be used to validate the computational predictions and to synthesize and test the most promising candidates. This iterative cycle of computational design and experimental validation can significantly accelerate the discovery and development of new applications for this compound and its derivatives.

Q & A

Synthesis and Purification

Q: What are the optimal synthetic routes for preparing 3-Methyl-1,2-benzothiazole-1,1-dione with high purity, and how can byproduct formation be minimized? (Basic) A: A robust synthesis involves starting from 1,2-benzothiazole-1,1-dione, with methyl group introduction via alkylation or directed hydroarylation. Column chromatography using silica gel pre-treated with 1% triethylamine in heptane effectively removes polar impurities. Yields exceeding 90% are achievable, as demonstrated by NMR purity validation (δ 2.12 ppm for methyl protons) . Critical parameters include solvent choice (e.g., toluene for chromatography) and temperature control during sulfonation to avoid over-oxidation.

Structural Characterization

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? (Basic) A:

- NMR : H NMR (400 MHz, CDCl) shows distinct methyl singlet at δ 2.12 ppm and aromatic protons at δ 6.40–7.80 ppm. C NMR confirms the sulfone group (C=O at ~170 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond angles (e.g., C–S–N ~108.8°) and dihedral angles (e.g., C9–S1–N1–C2 = 4.6°) for precise stereochemical assignment .

- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize anisotropic displacement parameters .

Stability and Reaction Kinetics

Q: How does temperature influence the dimerization kinetics of this compound derivatives in acetonitrile? (Advanced) A: Kinetic studies in CHCN reveal temperature-dependent dimerization rates. For example, at 24.6°C, the rate constant () is 0.015 s, increasing to 0.032 s at 44.9°C (Table 1). Activation energy () can be calculated using the Arrhenius equation, with data validated via flow H NMR .

Table 1: Kinetic data for 3-Methyl-1,2-xylylene (a related derivative) in CHCN

| Temperature (°C) | Rate Constant (s) |

|---|---|

| 24.6 | 0.015 |

| 35.4 | 0.021 |

| 44.9 | 0.032 |

Biological Interactions

Q: What methodologies are used to study the interaction of this compound derivatives with DNA? (Advanced) A:

- UV/Vis Spectroscopy : Monitor hypochromicity shifts (e.g., at 260 nm) to assess intercalation or groove binding .

- Viscosity Measurements : Increased DNA viscosity indicates intercalative binding.

- DFT Calculations : Simulate HOMO-LUMO interactions between the sulfone group and DNA base pairs, with Gibbs free energy () validation .

Computational Modeling

Q: How can density functional theory (DFT) optimize the electronic properties of this compound for drug design? (Advanced) A: B3LYP/6-311+G(d,p) basis sets calculate frontier molecular orbitals (FMOs), revealing electron-deficient sulfone regions for nucleophilic attack. Solvent effects (e.g., PCM for acetonitrile) refine dipole moments and polarizability, aiding in QSAR modeling for anticancer activity .

Crystallographic Software

Q: Which software tools are recommended for refining crystal structures of this compound derivatives? (Basic) A:

- SHELXL : Refines small-molecule structures against high-resolution data, handling twinning and disorder via least-squares minimization .

- WinGX : Integrates SHELX suite with GUI tools for Fourier map visualization and hydrogen bonding analysis .

- ORTEP-III : Renders publication-quality thermal ellipsoid plots, critical for illustrating anisotropic displacement .

Bioactivity Optimization

Q: How can structural modifications enhance the bioactivity of this compound? (Advanced) A:

- Halogenation : Introduce chloro or bromo groups at the benzothiazole ring (e.g., 3-Chloromethylidene derivatives) to improve lipophilicity and DNA binding .

- Side Chain Functionalization : Attach hydrazone or triazole moieties to modulate pharmacokinetics (e.g., 3-[(E)-3-nitrobenzylidene]hydrazinyl derivatives) .

- In Silico Screening : Use AutoDock Vina to predict binding affinities with target proteins (e.g., topoisomerase II) .

Reaction Mechanism Elucidation

Q: What experimental approaches resolve contradictions in proposed reaction mechanisms for sulfone formation in this compound synthesis? (Advanced) A:

- Isotopic Labeling : Track O incorporation during sulfonation to distinguish between radical vs. ionic pathways.

- Kinetic Isotope Effects (KIEs) : Compare values to identify rate-determining steps (e.g., C–H activation vs. SO insertion) .

- In Situ IR Spectroscopy : Monitor sulfone C=O stretching (1250–1150 cm) to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.